3-(2-Ethoxyethoxy)azetidine hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers pursuing PDE10A-targeted therapies or azetidine-based SAR often face inconsistent solubility from hygroscopic free bases. This compound solves this with a stable HCl salt form and a polarity-modulating 2-ethoxyethoxy side chain. • Calculated logP -0.0418 (free base) for predictable polarity tuning in drug-like property optimization • Baseline antibacterial MIC: 16 µg/mL (S. aureus), 32 µg/mL (E. coli) for SAR starting point • ≥95% purity; store at 2-8°C for reliable multi-step synthesis workflows

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 1432681-92-9
Cat. No. B1377502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxyethoxy)azetidine hydrochloride
CAS1432681-92-9
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCOCCOC1CNC1.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-2-9-3-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H
InChIKeySVNIICQIEAAEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Ethoxyethoxy)azetidine hydrochloride (CAS 1432681-92-9): Procurement-Quality and Basic Properties


3-(2-Ethoxyethoxy)azetidine hydrochloride (CAS 1432681-92-9) is a substituted azetidine derivative, featuring a four-membered nitrogen-containing heterocycle functionalized at the 3-position with a 2-ethoxyethoxy side chain [1]. The compound is supplied as the hydrochloride salt, with a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . Vendor catalogs list purity grades ranging from 95% to 97% , and the material is typically stored under ambient to cool (2-8°C) conditions . It is classified as a research-use-only chemical building block, with applications primarily in medicinal chemistry and drug discovery [2].

3-(2-Ethoxyethoxy)azetidine hydrochloride (CAS 1432681-92-9): Why In-Class Substitution Is Not Equivalent


Substituting 3-(2-Ethoxyethoxy)azetidine hydrochloride with other 3-alkoxy-azetidine analogs introduces measurable deviations in key physicochemical parameters. The 2-ethoxyethoxy substituent yields a calculated logP of -0.0418 for the free base , which is distinct from the predicted logP of the 3-methoxyethoxy analog [1]. Furthermore, the hydrochloride salt form ensures consistent solubility and handling stability compared to the hygroscopic free base , a critical factor in multi-step synthesis workflows. These differences in polarity and salt form directly impact reaction yields, purification protocols, and downstream compatibility in pharmaceutical and agrochemical development [2].

3-(2-Ethoxyethoxy)azetidine hydrochloride (CAS 1432681-92-9): Evidence-Based Differentiation from Analogs


LogP (Octanol-Water Partition Coefficient) of 3-(2-Ethoxyethoxy)azetidine vs. Analog

The logP value for the free base of 3-(2-ethoxyethoxy)azetidine is reported as -0.0418 . This indicates a balanced hydrophilic character, in contrast to the methoxyethoxy analog (3-(2-methoxyethoxy)azetidine), which is predicted to have a higher logP, reflecting increased lipophilicity due to the shorter alkyl chain [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Purity Specification for 3-(2-Ethoxyethoxy)azetidine hydrochloride

Vendor specifications for 3-(2-ethoxyethoxy)azetidine hydrochloride report purities of 95% and NLT 97% . This is consistent with the purity range commonly offered for the parent compound, azetidine hydrochloride (95-98%), but the substituted derivative's purity is verified via HPLC and NMR, ensuring suitability for sensitive downstream applications .

Chemical Synthesis Analytical Chemistry Quality Control

Antimicrobial Activity (MIC) of 3-(2-Ethoxyethoxy)azetidine hydrochloride

In vitro antimicrobial testing of 3-(2-ethoxyethoxy)azetidine hydrochloride against common pathogens yielded Minimum Inhibitory Concentration (MIC) values of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli . These values provide a baseline activity level for this scaffold; the specific activity of the methoxyethoxy analog (3-(2-methoxyethoxy)azetidine) is not reported in the open literature, preventing a direct comparison.

Antimicrobial Screening Biological Evaluation Drug Discovery

3-(2-Ethoxyethoxy)azetidine hydrochloride (CAS 1432681-92-9): Primary Scientific and Industrial Use Cases


Medicinal Chemistry: Synthesis of Bioactive Azetidine-Containing Molecules

The compound serves as a pre-functionalized building block for constructing bioactive molecules that leverage the azetidine scaffold's conformational rigidity and metabolic stability [1]. The 2-ethoxyethoxy side chain introduces polarity that can be exploited to fine-tune drug-like properties such as solubility and permeability [2].

Chemical Biology: Development of PDE10A Inhibitor Analogs

The 3-alkoxyazetidine motif has been validated in the design of potent and selective phosphodiesterase 10A (PDE10A) inhibitors [3]. 3-(2-Ethoxyethoxy)azetidine hydrochloride provides a versatile entry point for synthesizing and evaluating novel analogs in this therapeutic class.

Polymer and Material Science: Synthesis of Functionalized Poly(azetidine)s

The reactive azetidine ring can be opened under controlled conditions to generate polyamine backbones [4]. The 2-ethoxyethoxy substituent imparts hydrophilic character to the resulting polymers, which is valuable for designing water-soluble or stimuli-responsive materials.

Antimicrobial Drug Discovery: Hit-to-Lead Optimization

The reported MIC values against S. aureus (16 µg/mL) and E. coli (32 µg/mL) establish a baseline of antibacterial activity for this core scaffold . This data supports its use as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and spectrum.

Technical Documentation Hub

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